molecular formula C7H6IN3 B13453809 4-iodo-1H-1,3-benzodiazol-2-amine

4-iodo-1H-1,3-benzodiazol-2-amine

Cat. No.: B13453809
M. Wt: 259.05 g/mol
InChI Key: KIHDGOHLFVQLEZ-UHFFFAOYSA-N
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Description

4-iodo-1H-1,3-benzodiazol-2-amine is a heterocyclic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The presence of an iodine atom at the 4-position of the benzodiazole ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

The synthesis of 4-iodo-1H-1,3-benzodiazol-2-amine can be achieved through several methods. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal and ammonia . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

4-iodo-1H-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:

Scientific Research Applications

4-iodo-1H-1,3-benzodiazol-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-iodo-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor ligand, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

4-iodo-1H-1,3-benzodiazol-2-amine can be compared with other benzodiazole derivatives such as:

Properties

Molecular Formula

C7H6IN3

Molecular Weight

259.05 g/mol

IUPAC Name

4-iodo-1H-benzimidazol-2-amine

InChI

InChI=1S/C7H6IN3/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,(H3,9,10,11)

InChI Key

KIHDGOHLFVQLEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)I)N=C(N2)N

Origin of Product

United States

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